

# The Discovery and Development of MtTMPK-IN-4: A Technical Overview

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## Compound of Interest

Compound Name: *MtTMPK-IN-4*

Cat. No.: *B12411841*

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## Introduction

**MtTMPK-IN-4** is a potent, non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a critical enzyme in the DNA synthesis pathway of the tuberculosis-causing bacterium.<sup>[1]</sup> Its development represents a significant step in the structure-guided design of novel anti-tubercular agents. This document provides an in-depth technical guide to the discovery, synthesis, and biological evaluation of **MtTMPK-IN-4**, intended for professionals in the field of drug discovery and development.

## Core Data Summary

The key quantitative data for **MtTMPK-IN-4** and its analogs are summarized below. This data is extracted from the primary research publication by Song et al. (2018).<sup>[2][3][4][5][6]</sup>

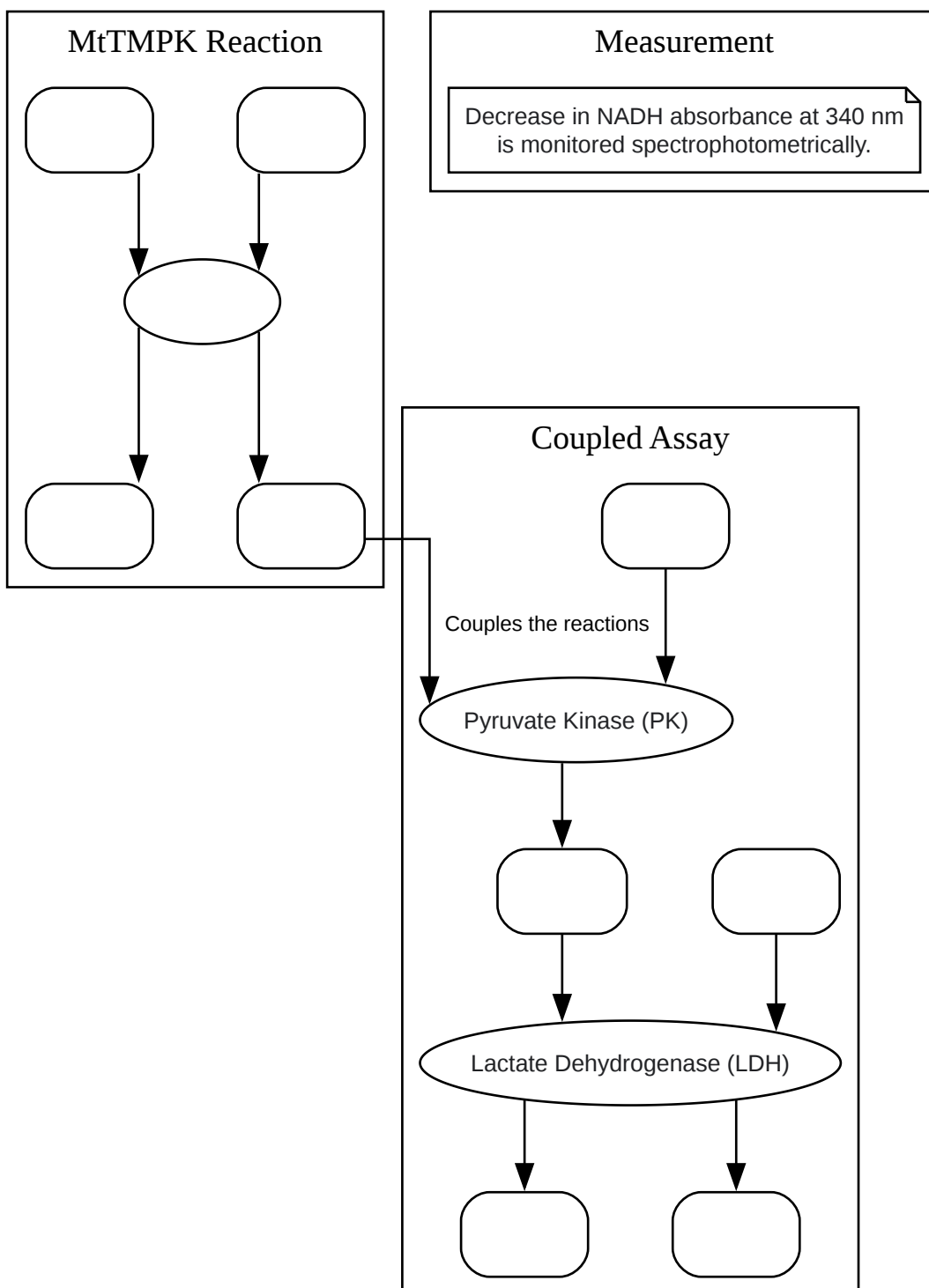
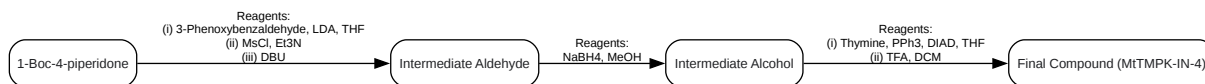
Compound	MtTMPK IC50 (μM)	M. tuberculosis H37Rv MIC (μM)	Cytotoxicity (MRC-5) CC50 (μM)
MtTMPK-IN-4 (Compound 2)	6.1	>64	>64
Compound 1	10	>64	>64
Compound 3	2.8	>64	>64
Compound 5	7.8	57	>64

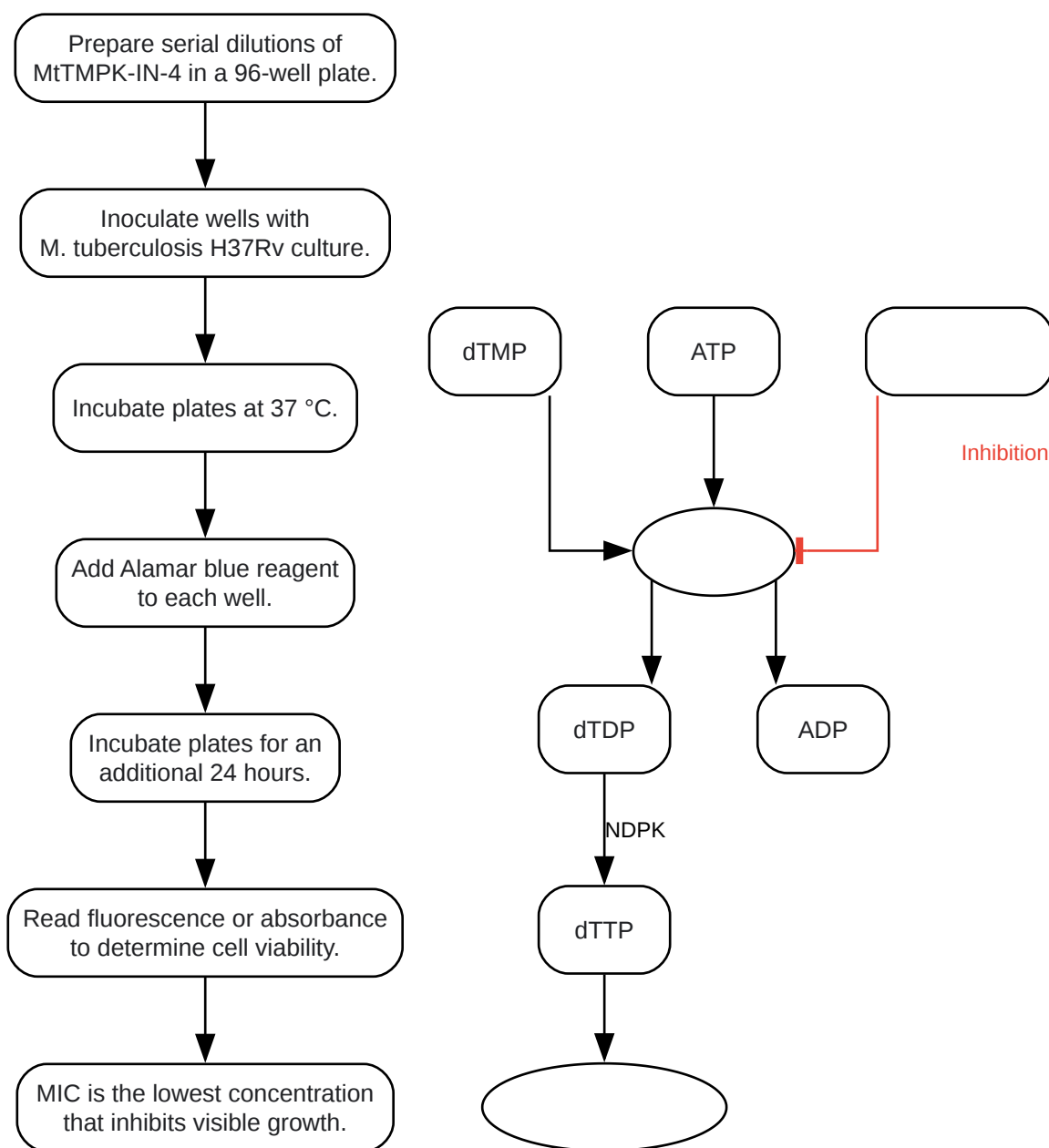
## Experimental Protocols

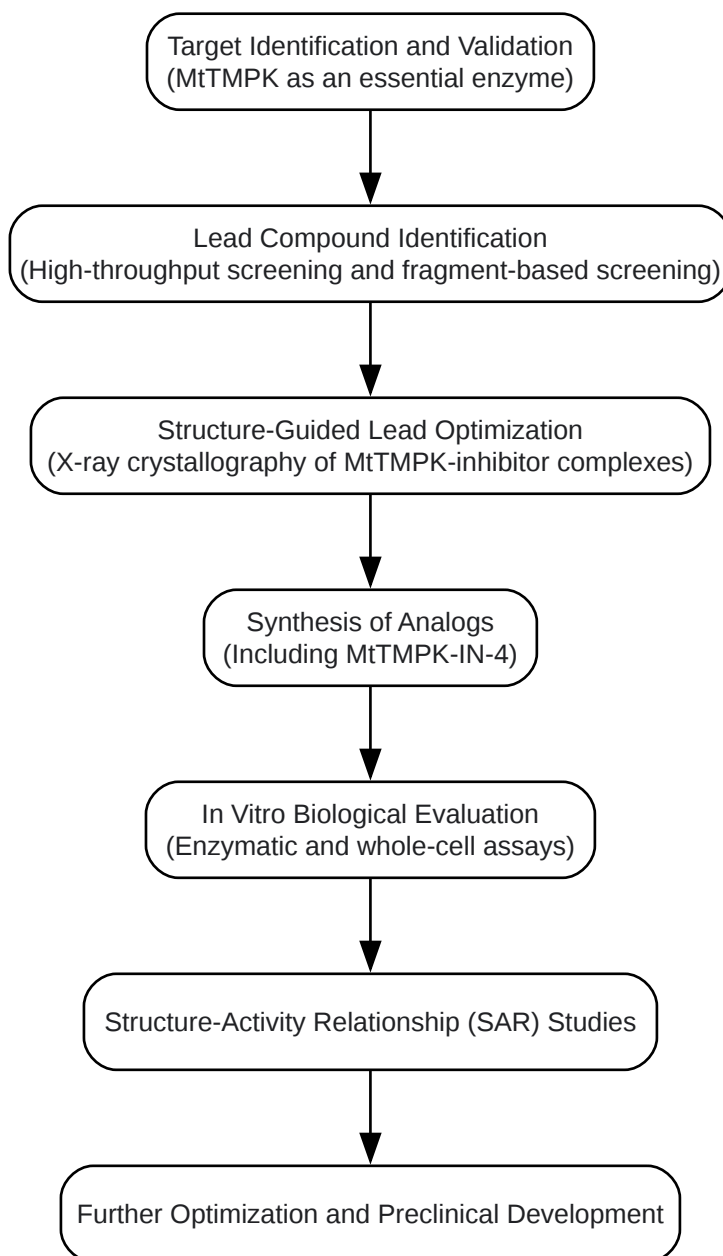
### Chemical Synthesis of MtTMPK-IN-4 (Compound 2)

The synthesis of **MtTMPK-IN-4** follows a multi-step procedure as outlined by Song et al. (2018). The general synthetic scheme is depicted below. For the specific synthesis of **MtTMPK-IN-4**, commercially available 1-Boc-4-piperidone is used as a starting material.

General Synthesis Scheme:







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## References

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